molecular formula C9H10N2 B3025555 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 854018-76-1

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3025555
CAS No.: 854018-76-1
M. Wt: 146.19 g/mol
InChI Key: VUSHNSWLHPCLHI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound It features a fused pyrrole and pyridine ring system, which is a common motif in many biologically active molecules

Preparation Methods

The synthesis of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,5-dimethylpyrrole, a cyclization reaction with a suitable pyridine derivative can be performed. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the pyrrole or pyridine rings.

Scientific Research Applications

2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the position of the methyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-9(10-6)5-7(2)11-8/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSHNSWLHPCLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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